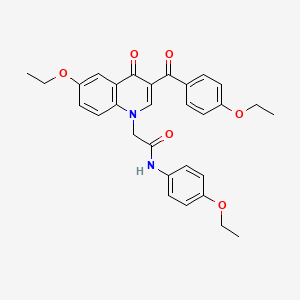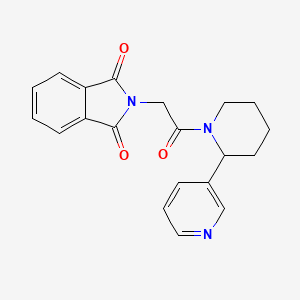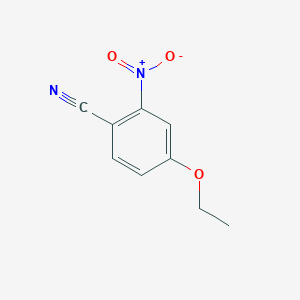![molecular formula C23H24N4O2S B3018598 N-(3,5-dimethylphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251679-55-6](/img/structure/B3018598.png)
N-(3,5-dimethylphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(3,5-dimethylphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide" is a derivative of the [1,2,4]triazolo[4,3-a]pyridine class, which is known for its potential biological activities. The structure of this compound suggests that it may have interesting chemical and physical properties, as well as possible biological relevance.
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives typically involves the cyclization of hydrazonoyl chlorides with pyridines, as described in the preparation of 3-phenyl[1,2,4]triazolo[4,3-a]pyridines . The process may involve the generation of intermediates such as N′-[(α-(1-pyridinio)benzylidene]benzenesulfonohydrazidates, followed by oxidation to yield the desired triazolopyridines. Similar synthetic strategies could be applied to the target compound, with appropriate modifications to incorporate the specific sulfonamide and methyl groups.
Molecular Structure Analysis
The molecular structure of triazolopyridine derivatives is characterized by the presence of a triazole ring fused to a pyridine ring. The substitution pattern on the rings, particularly at the 8-position with a sulfonamide group, can significantly influence the molecular conformation and intermolecular interactions . The presence of dimethylphenyl and methylphenylmethyl groups would add steric bulk and could affect the molecule's overall shape and electronic distribution.
Chemical Reactions Analysis
The reactivity of triazolopyridine derivatives can vary depending on the substituents present on the core structure. For instance, the presence of a sulfonamide group can introduce sites for potential chemical reactions, such as sulfonation or amidation . The compound's reactivity could also be explored in the context of forming new bonds or functional groups, as seen in the synthesis of various derivatives, including those with antimicrobial properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of aromatic rings and a heterocyclic triazole moiety could contribute to its stability and potential interactions with biological targets. The sulfonamide group is known to impart solubility in water, which could affect the compound's pharmacokinetic properties. Additionally, the electronic properties of the molecule, such as its dipole moment and electron distribution, would be key factors in its reactivity and interactions with other molecules .
Scientific Research Applications
Herbicidal Activity
[1,2,4]Triazolo[4,3-a]pyridine sulfonamides have been investigated for their herbicidal properties. Research has shown that compounds within this class possess significant herbicidal activity against a broad spectrum of vegetation at low application rates. These studies indicate the potential for developing effective herbicides from this chemical class, which can contribute to agricultural productivity and weed management strategies (Moran, 2003).
Insecticidal Activity
Compounds bearing the [1,2,4]triazolo[4,3-a]pyridine moiety have also been explored for their insecticidal properties. Novel bioactive sulfonamide thiazole derivatives, incorporating this moiety, demonstrated potent toxic effects against the cotton leafworm, Spodoptera littoralis. These findings highlight the potential of this class of compounds in developing new insecticidal agents to protect crops from pest damage (Soliman et al., 2020).
Antimicrobial Activity
The antimicrobial activity of [1,2,4]triazolo[4,3-a]pyridine sulfonamides has been a subject of investigation, with studies indicating that these compounds have efficacy against a range of microorganisms. This suggests their utility in developing new antimicrobial agents to combat bacterial and fungal infections (Abdel-Motaal & Raslan, 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-16-7-9-20(10-8-16)15-27(21-13-17(2)12-18(3)14-21)30(28,29)22-6-5-11-26-19(4)24-25-23(22)26/h5-14H,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGJDHOUFWSZFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC(=CC(=C2)C)C)S(=O)(=O)C3=CC=CN4C3=NN=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B3018515.png)


![N-(benzo[d]thiazol-2-yl)-N-benzyl-4-tosylbutanamide](/img/structure/B3018522.png)

![2-(4-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole](/img/structure/B3018524.png)
![Cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone](/img/structure/B3018525.png)
![2-Chloro-1-(2-oxa-5-azabicyclo[4.1.0]heptan-5-yl)propan-1-one](/img/structure/B3018526.png)


![2-(4-fluorophenyl)-N-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3018532.png)


